molecular formula C16H9F2NO B6337546 (2,4-Difluorophenyl)(quinolin-3-yl)methanone CAS No. 1187167-12-9

(2,4-Difluorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337546
CAS No.: 1187167-12-9
M. Wt: 269.24 g/mol
InChI Key: PUZUCZLCBAITTL-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a difluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and difluorophenyl moieties suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,4-difluorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the acyl chloride by the quinoline nitrogen.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, resulting in the formation of (2,4-difluorophenyl)(quinolin-3-yl)methanol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reagents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: (2,4-Difluorophenyl)(quinolin-3-yl)methanol.

    Substitution: Halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

(2,4-Difluorophenyl)(quinolin-3-yl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Properties

IUPAC Name

(2,4-difluorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZUCZLCBAITTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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